molecular formula C5H10N2 B1492374 1,2,3,3,4,5-Hexadeuterio-2-methylpyrazine CAS No. 1219804-84-8

1,2,3,3,4,5-Hexadeuterio-2-methylpyrazine

Cat. No.: B1492374
CAS No.: 1219804-84-8
M. Wt: 104.18 g/mol
InChI Key: RFPLZXBGEWGNRU-VABULYMSSA-N
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Description

1,2,3,3,4,5-Hexadeuterio-2-methylpyrazine is a deuterated form of 2-Methylpyrazine, where six hydrogen atoms are replaced by deuterium. This compound is often used as an isotopically labeled compound in various scientific research applications. The molecular formula of this compound is C5D6N2, and it has a molecular weight of 100.15 g/mol .

Scientific Research Applications

1,2,3,3,4,5-Hexadeuterio-2-methylpyrazine is widely used in scientific research due to its isotopic labeling. Some of its applications include:

Safety and Hazards

2-Methylpyrazine-d6 is classified as a flammable liquid and vapor, and it is harmful if swallowed . It is advised to keep away from heat, sparks, open flames, and hot surfaces. Precautionary measures against static discharge are recommended. In case of skin contact, it is advised to take off immediately all contaminated clothing and rinse skin with water . If swallowed, it is recommended to call a poison center or doctor if you feel unwell .

Relevant Papers The relevant papers retrieved discuss the use of 2-Methylpyrazine-d6 in various applications. For instance, one paper discusses the use of 2-Methylpyrazine as a ligand to prepare coordination polymer . Another paper explores the conformational preference of the methyl group and the highest occupied molecular orbitals (HOMOs) of 2-methylpyrazine and its cation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,3,4,5-Hexadeuterio-2-methylpyrazine typically involves the deuteration of 2-Methylpyrazine. This can be achieved through catalytic exchange reactions using deuterium gas (D2) in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors designed to handle deuterium gas and maintain the necessary reaction conditions. The product is then purified through distillation or other separation techniques to achieve the desired isotopic purity .

Chemical Reactions Analysis

Types of Reactions

1,2,3,3,4,5-Hexadeuterio-2-methylpyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1,2,3,3,4,5-Hexadeuterio-2-methylpyrazine is primarily related to its role as an isotopic tracer. By replacing hydrogen atoms with deuterium, the compound exhibits different physical and chemical properties, such as altered bond strengths and reaction rates. This allows researchers to study reaction mechanisms and metabolic pathways with greater precision. The molecular targets and pathways involved depend on the specific application and the system being studied .

Comparison with Similar Compounds

1,2,3,3,4,5-Hexadeuterio-2-methylpyrazine is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:

The uniqueness of this compound lies in its isotopic labeling, which provides valuable insights into reaction mechanisms and metabolic pathways that are not possible with non-labeled compounds.

Properties

IUPAC Name

1,2,3,3,4,5-hexadeuterio-2-methylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2/c1-5-4-6-2-3-7-5/h2-3,5-7H,4H2,1H3/i2D,4D2,5D/hD2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFPLZXBGEWGNRU-VABULYMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=CN(C(C(N1[2H])([2H])[2H])([2H])C)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

104.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219804-84-8
Record name 1219804-84-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,3,4,5-Hexadeuterio-2-methylpyrazine
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1,2,3,3,4,5-Hexadeuterio-2-methylpyrazine
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Reactant of Route 5
1,2,3,3,4,5-Hexadeuterio-2-methylpyrazine
Reactant of Route 6
1,2,3,3,4,5-Hexadeuterio-2-methylpyrazine

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